REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](O)=[C:14]([N+:19]([O-:21])=[O:20])[CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CN(C)C=O.P(Cl)(Cl)([Cl:30])=O>O>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:30])=[C:14]([N+:19]([O-:21])=[O:20])[CH:15]=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
37.7 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 39° C
|
Type
|
CUSTOM
|
Details
|
A brown precipitate formed
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (2 L)
|
Type
|
CUSTOM
|
Details
|
air-dried on vacuum
|
Type
|
FILTRATION
|
Details
|
filter for 1 hour
|
Duration
|
1 h
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in dichloromethane
|
Type
|
CUSTOM
|
Details
|
placed in a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The water was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the dichloromethane solution was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was then filtered
|
Type
|
FILTRATION
|
Details
|
through filter agent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |